molecular formula C17H16N4O5 B15016698 2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide

Cat. No.: B15016698
M. Wt: 356.33 g/mol
InChI Key: ZHAAJZAKGUTABG-UFWORHAWSA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a nitro group, a benzodioxole ring, and an acetohydrazide moiety, making it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methylphenylamine with an appropriate aldehyde to form a Schiff base, followed by the reaction with hydrazine derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group and benzodioxole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide

Uniqueness

2-[(4-Methylphenyl)amino]-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]acetohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O5/c1-11-2-4-13(5-3-11)18-9-17(22)20-19-8-12-6-15-16(26-10-25-15)7-14(12)21(23)24/h2-8,18H,9-10H2,1H3,(H,20,22)/b19-8+

InChI Key

ZHAAJZAKGUTABG-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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